Introduction: Bridging Amino Acid Chemistry with Polymer Science
Introduction: Bridging Amino Acid Chemistry with Polymer Science
An In-depth Technical Guide to N-Acryloylglycine: Properties, Synthesis, and Applications
N-Acryloylglycine (NAG) is a unique bifunctional molecule that combines the structural features of the simplest amino acid, glycine, with a reactive acryloyl group.[1] This duality makes it a valuable monomer in the synthesis of advanced biomaterials and a versatile building block in drug development.[1] Its structure, comprising a polymerizable vinyl group, a hydrophilic amide linkage, and a carboxylic acid moiety, imparts a range of desirable properties including biocompatibility, water solubility, and responsiveness to environmental stimuli like pH and temperature.[1][2] This guide provides a comprehensive overview of the core chemical and physical properties of N-Acryloylglycine, its synthesis and characterization, and its expanding applications for researchers, scientists, and professionals in drug development.
PART 1: Molecular Identity and Physicochemical Profile
A thorough understanding of the fundamental properties of N-Acryloylglycine is essential for its effective application. These properties dictate its behavior in chemical reactions, its solubility in various solvent systems, and its potential interactions in biological environments.
Chemical Structure and Identifiers
N-Acryloylglycine is systematically named 2-(prop-2-enoylamino)acetic acid.[1][3] It is classified as an N-acyl-alpha amino acid, where the amino group of glycine is acylated with an acryloyl group.[4]
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Synonyms: N-(1-Oxo-2-propen-1-yl)glycine, Acryloylaminoacetic Acid, N-(Carboxymethyl)acrylamide[1][5]
Caption: Chemical structure of N-Acryloylglycine.
Physicochemical Data Summary
The key physicochemical properties of N-Acryloylglycine are summarized in the table below. These parameters are crucial for designing experimental conditions, predicting its behavior in formulations, and understanding its pharmacokinetic profile.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | [1][5] |
| Melting Point | >131°C (with decomposition) | [5] |
| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [1][4][5] |
| pKa (Strongest Acidic) | 3.84 | [4] |
| logP | -0.28 to -0.57 | [4] |
| Polar Surface Area | 66.4 Ų | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
PART 2: Chemical Reactivity and Polymerization
The reactivity of N-Acryloylglycine is dominated by its two primary functional groups: the acryloyl group and the carboxylic acid. This dual functionality allows for a wide range of chemical modifications and makes it an ideal monomer for creating functional polymers.
Key Chemical Reactions
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Radical Polymerization: The vinyl group of the acryloyl moiety readily undergoes radical polymerization. This is the most significant reaction for this molecule, forming poly(N-Acryloylglycine) (PNAG). This polymerization is the foundation for creating hydrogels and nanoparticles for various biomedical applications.[1]
-
Esterification: The carboxylic acid group can react with alcohols under acidic conditions to form esters. This allows for the modification of the molecule's polarity and its attachment to other molecules containing hydroxyl groups.[1]
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Acylation/Amidation: The carboxylic acid can be activated to react with amines, forming amide bonds. This is a key reaction for conjugating N-Acryloylglycine to peptides, proteins, or other amine-containing drug molecules.[1]
Polymerization to Poly(N-Acryloylglycine) (PNAG) Hydrogels
PNAG is a stimuli-responsive polymer, meaning its properties can change in response to environmental triggers.[2] Specifically, PNAG-based hydrogels are known to be sensitive to both pH and temperature.[2][6]
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Mechanism: The polymerization is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and can be performed using techniques like mini-emulsion polymerization to create nanoparticles (NPs).[7] A cross-linking agent, like divinylbenzene (DVB), is often included to create a stable, three-dimensional hydrogel network.
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Properties of PNAG Hydrogels: These hydrogels can absorb and retain large amounts of water, exhibiting high swelling ratios.[8][9] They are generally biocompatible and can be engineered to be biodegradable.[8][9][10] Their responsiveness allows for the controlled release of encapsulated drugs in response to specific physiological cues, such as the acidic microenvironment of a tumor.[2]
Caption: Radical polymerization of NAG to form hydrogels.
PART 3: Synthesis and Analytical Characterization
Reproducible synthesis and rigorous characterization are paramount to ensuring the quality and performance of N-Acryloylglycine in research and development.
Standard Synthesis Protocol
N-Acryloylglycine is most commonly synthesized via the Schotten-Baumann reaction, which involves the acylation of glycine with acryloyl chloride in an aqueous medium.[1] A base is used to neutralize the hydrochloric acid byproduct.[1]
Step-by-Step Methodology:
-
Dissolution: Glycine is dissolved in an aqueous solution containing a base, such as potassium carbonate or sodium hydroxide, and cooled in an ice bath.[2][11]
-
Acylation: A solution of acryloyl chloride in a suitable organic solvent (e.g., diethyl ether, tetrahydrofuran) is added dropwise to the chilled glycine solution under vigorous stirring.[2][12] The reaction is typically kept in the dark.[12]
-
Acidification: After the reaction is complete, the aqueous phase is acidified (e.g., with HCl) to a pH of ~2 to protonate the carboxylic acid, causing the product to become less water-soluble.[2]
-
Extraction: The product is extracted from the aqueous phase using an organic solvent like ethyl acetate.[2]
-
Purification: The combined organic layers are dried (e.g., with anhydrous Na₂SO₄), filtered, and the solvent is removed via rotary evaporation.[2]
-
Crystallization: The crude product is purified by crystallization or recrystallization from a suitable solvent system (e.g., methanol/acetone) to yield the final white solid.[1][12]
Analytical Characterization Techniques
To confirm the identity and purity of synthesized N-Acryloylglycine, a suite of analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are used to confirm the molecular structure. ¹H-NMR will show characteristic peaks for the vinyl protons, the methylene protons of the glycine backbone, and the amide proton.[8][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups. Characteristic absorption bands will be observed for the N-H bond, the C=O of the amide and carboxylic acid, and the C=C of the vinyl group.[8]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Techniques like LC-MS can provide precise mass data.[3]
-
Melting Point Analysis: The melting point is a key indicator of purity. Pure N-Acryloylglycine has a distinct melting point, often with decomposition.
PART 4: Applications in Drug Development and Biomaterials
The unique properties of N-Acryloylglycine and its polymer, PNAG, have led to their exploration in several high-impact areas of biomedical research.
Drug Delivery Systems
The ability to form stimuli-responsive hydrogels and nanoparticles makes PNAG an excellent candidate for advanced drug delivery systems (DDS).[1][13]
-
Controlled Release: PNAG-based carriers can encapsulate therapeutic agents and release them in a controlled manner. For instance, nanocomposites of PNAG and magnetite nanoparticles have been developed as magnetically guidable vehicles for drug release triggered by changes in pH and temperature.[2]
-
Targeted Delivery: By copolymerizing N-Acryloylglycine with other functional monomers, it's possible to create nanoparticles that can target specific tissues or organs. This approach is being explored for the effective treatment of diseases like triple-negative breast cancer, minimizing the side effects of conventional chemotherapy.[7]
Tissue Engineering and Regenerative Medicine
PNAG hydrogels can mimic the natural extracellular matrix (ECM), providing a supportive 3D environment for cell growth and tissue regeneration.[8][9]
-
Neuronal Regeneration: Copolymers of N-Acryloylglycine and acrylamide have been shown to create hydrogels that promote the growth of neurites from primary cortical neurons.[8][9] These materials facilitate cellular adhesion, proliferation, and differentiation, offering a promising strategy for nerve regeneration after injury or in neurodegenerative diseases.[8][10] The hydrogel can also protect neurons from oxidative stress.[8]
Wound Healing
N-Acryloylglycine itself, as well as its polymeric nanoparticles, have demonstrated potential in accelerating wound healing.[1]
-
Anti-inflammatory and Proliferative Effects: PNAG nanoparticles have been shown to possess anti-inflammatory properties and can promote the proliferation and migration of cells essential for tissue repair.[1] Studies indicate that these nanoparticles can coordinate immune responses and enhance skin restoration, making them a potential therapy for chronic wounds.[1]
PART 5: Safety and Handling
N-Acryloylglycine is classified as an irritant.[3] Standard laboratory safety protocols should be followed when handling this chemical.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place, away from light and sources of ignition, under an inert atmosphere.[5]
References
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ACS Publications. (2023). Poly(N-acryloylglycine-acrylamide) Hydrogel Mimics the Cellular Microenvironment and Promotes Neurite Growth with Protection from Oxidative Stress. ACS Applied Bio Materials. Retrieved from [Link]
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FooDB. (2015). Showing Compound N-Acryloylglycine (FDB022703). Retrieved from [Link]
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ACS Publications. (n.d.). Poly(N-acryloylglycine-acrylamide) Hydrogel Mimics the Cellular Microenvironment and Promotes Neurite Growth with Protection from Oxidative Stress. ACS Applied Bio Materials. Retrieved from [Link]
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RSC Publishing. (2024). Neurogenic and angiogenic poly(N-acryloylglycine)-co-(acrylamide)-co-(N-acryloyl-glutamate) hydrogel: preconditioning effect under oxidative stress and use in neuroregeneration. Retrieved from [Link]
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National Institutes of Health. (n.d.). Copper-mediated synthesis of temperature-responsive poly(N-acryloyl glycinamide) polymers: a step towards greener and simple polymerisation. PMC. Retrieved from [Link]
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National Institutes of Health. (n.d.). Acryloylglycine | C5H7NO3. PubChem. Retrieved from [Link]
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PubMed. (2023). Poly(N-acryloylglycine-acrylamide) Hydrogel Mimics the Cellular Microenvironment and Promotes Neurite Growth with Protection from Oxidative Stress. Retrieved from [Link]
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ResearchGate. (2023). Poly( N -acryloylglycine-acrylamide) Hydrogel Mimics the Cellular Microenvironment and Promotes Neurite Growth with Protection from Oxidative Stress | Request PDF. Retrieved from [Link]
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ResearchGate. (2019). Multiresponsive Poly( N -Acryloyl glycine)-Based Nanocomposite and Its Drug Release Characteristics. Retrieved from [Link]
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National Institutes of Health. (n.d.). N-Acryloyl glycinamide. PMC. Retrieved from [Link]
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RSC Publishing. (2023). In vivo potential of polymeric N-acryloyl-glycine nanoparticles with anti-inflammatory activities for wound healing. Retrieved from [Link]
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RSC Publishing. (2025). Organ-targeted drug delivery systems (OTDDS) of poly[(N-acryloylglycine)-co-(N-acryloyl-L-phenylalanine methyl ester)] copolymer library and effective treatment of triple-negative breast cancer. Retrieved from [Link]
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ResearchGate. (2025). A pH/Thermo-responsive Injectable Hydrogel System Based on Poly(N-acryloylglycine) as a Drug Carrier | Request PDF. Retrieved from [Link]
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MDPI. (n.d.). Advances in Drug Targeting, Drug Delivery, and Nanotechnology Applications: Therapeutic Significance in Cancer Treatment. Retrieved from [Link]
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